molecular formula C14H25NO3 B13067287 tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13067287
M. Wt: 255.35 g/mol
InChI Key: ZGFMCHOMAJNMNC-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-1-azaspiro[45]decane-1-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions. For example, sodium borohydride can be used as a reducing agent in methanol at 23°C to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 8-hydroxy-1-azaspiro[45]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylate functional groups

Properties

IUPAC Name

tert-butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-4-7-14(15)8-5-11(16)6-9-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMCHOMAJNMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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